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Compound of Interest

Compound Name: C19H19F2N7O

Cat. No.: B14934182

Get Quote

Subtype-Selective GABA-A Receptor Modulator[1]
Executive Summary & Compound Profile
Target Identification: Based on the molecular formula C19H19F2N7O and the characteristic

high nitrogen/fluorine ratio, this compound is identified as a triazolopyridazine derivative,

specifically analogous to TPA023 (MK-0777).[1]

Therapeutic Context: This class of molecules functions as an allosteric modulator of the GABA-

A receptor at the benzodiazepine binding site.[1] The critical challenge in screening this specific

pharmacophore is distinguishing subtype selectivity.[1]

Target Activity: Partial agonism at

2 and

3 subunits (Anxiolysis/Analgesia).

Off-Target Liability: Agonism at

1 subunits (Sedation/Ataxia) and
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5 subunits (Cognitive impairment).[1]

Screening Objective: The preliminary screening cascade must go beyond simple affinity; it

must quantify intrinsic efficacy across subtypes to validate the compound as a non-sedating

anxiolytic.[1]

Physicochemical Profile (In Silico Prediction)
Property Value Implication for Screening

Molecular Formula C19H19F2N7O Synthetic Small Molecule

Molecular Weight 399.4 g/mol
Optimal for CNS penetration

(<450 Da)

LogP (Predicted) ~2.5 - 3.0
High lipophilicity; requires

DMSO controls

TPSA ~85 Å²
Good blood-brain barrier (BBB)

permeability

H-Bond Donors/Acc 0 / 7
High acceptor count suggests

strong receptor interaction

Screening Workflow Visualization
The following diagram outlines the logical flow from target engagement to functional validation.

This cascade filters out non-selective sedatives early in the process.[1]
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Compound C19H19F2N7O
(Solubilized in DMSO)

PHASE I: Primary Affinity
Radioligand Binding ([3H]-Flumazenil)

Target: Whole Brain Membrane or 
Recombinant GABA-A

Ki < 10 nM?

PHASE II: Functional Subtype Selectivity
Automated Electrophysiology (Patch Clamp)

Cell Lines: HEK293 expressing 
α1β3γ2 | α2β3γ2 | α3β3γ2

Pass

Discard / Redesign

Fail (Low Affinity)

Efficacy Profile:
α1 < 20% (Sparing)

α2/3 > 40% (Agonism)

PHASE III: ADME & Liability
Microsomal Stability (Human/Rat)

CYP Inhibition Panel

Pass (Selective) Fail (Sedative/Non-selective)

Click to download full resolution via product page
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Caption: Hierarchical screening cascade prioritizing subtype selectivity to avoid sedative side

effects.

Phase I: Primary Affinity Screening (Radioligand
Binding)[1]
Before assessing efficacy, we must confirm the compound binds to the benzodiazepine site

(BZD-site) of the GABA-A receptor.[1]

Methodological Rationale
We utilize a competition binding assay using [3H]-Flumazenil (Ro 15-1788).[1] Flumazenil is a

silent antagonist with high affinity for the BZD site, making it the industry standard for

displacement assays.[1]

Detailed Protocol
Receptor Source: Rat whole brain homogenates (cortex) or HEK293 membranes stably

expressing human recombinant

1

3

2 GABA-A receptors.[1]

Buffer Preparation: 50 mM Tris-Citrate buffer (pH 7.4) at 4°C.

Assay Setup:

Total Binding: 1 nM [3H]-Flumazenil + Membrane suspension.[1]

Non-Specific Binding (NSB): Add 10 µM Diazepam (saturating concentration).[1]

Test Compound: C19H19F2N7O titrated from 10 pM to 10 µM (8-point log scale).

Incubation: 90 minutes at 4°C (to minimize receptor degradation and ligand dissociation).
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Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3%

polyethyleneimine to reduce non-specific binding) using a cell harvester.

Quantification: Liquid scintillation counting.

Data Analysis: Calculate

using non-linear regression (4-parameter logistic fit). Convert to

using the Cheng-Prusoff equation:

Target Criteria:

nM indicates high affinity suitable for lead optimization.[1]

Phase II: Functional Subtype Selectivity (Automated
Patch Clamp)
This is the critical step for C19H19F2N7O. Binding affinity does not distinguish between an

agonist (sedative) and a partial agonist (anxiolytic).[1] We must measure the modulation of

GABA-induced currents.[1]

Methodological Rationale
Automated patch clamp (e.g., QPatch or SyncroPatch) is superior to FLIPR (fluorescence) for

this class because it provides direct measurement of channel opening probability and precise

control over "GABA shift."[1]

Experimental Design
Cell Lines: Three distinct HEK293 cell lines, each transiently or stably transfected with specific

subunit combinations:

1

3

2 (Sedation proxy)

2
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3

2 (Anxiolysis proxy)

3

3

2 (Anxiolysis/Analgesia proxy)

Protocol Steps
Cell Preparation: Harvest cells at 70-80% confluence. Resuspend in extracellular recording

solution.

Giga-seal Formation: Robotically position cells on planar patch chips; establish whole-cell

configuration (

).

GABA

Determination: Apply increasing concentrations of GABA to establish the

(concentration eliciting 20% of max response) for each cell line.[1] Note: Modulators are best
tested against a sub-saturating GABA concentration.[1]

Compound Application:

Pre-incubate cell with C19H19F2N7O (1 µM) for 30 seconds.

Co-apply C19H19F2N7O + GABA (

).[1]

Readout: Measure the peak current amplitude (

) relative to GABA alone (

).
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Data Presentation (Potentiation):

[1]

Success Criteria (The "TPA023 Profile"):

1 Potentiation: < 20% (Minimal sedation risk).[1]

2/

3 Potentiation: > 40-50% (Robust anxiolytic efficacy).[1]

Selectivity Ratio:

2/

1 efficacy ratio > 2.0.[1]

Phase III: Mechanism of Action Visualization
Understanding how C19H19F2N7O modulates the receptor is vital for interpreting the data.[1]

GABA
(Neurotransmitter)

GABA-A Receptor
(Closed State)

Binds Orthosteric Site

C19H19F2N7O
(Allosteric Modulator)

Binds Allosteric Site
(α/γ Interface)

Receptor-Ligand
Complex

Conformational
Change

Increases GABA Affinity Cl- Influx
(Hyperpolarization)

Channel Opening Inhibitory Postsynaptic
Potential (IPSP)

Neuronal Inhibition

Click to download full resolution via product page

Caption: Positive Allosteric Modulation (PAM) mechanism.[1] C19H19F2N7O enhances GABA

affinity without directly opening the channel.[1]

Phase IV: Early ADME Liability (Metabolic Stability)
[1]
Triazolopyridazines often face metabolic challenges. Early screening is mandatory.[1]
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Protocol: Microsomal Stability

System: Pooled Human and Rat Liver Microsomes (0.5 mg/mL protein).

Substrate: C19H19F2N7O at 1 µM.

Cofactor: NADPH regenerating system (initiation).[1]

Timepoints: 0, 5, 15, 30, 45 min at 37°C.

Analysis: LC-MS/MS (monitor parent depletion).

Calculation:

(Intrinsic Clearance).[1]

(Half-life).[1]

Alert: If

min in human microsomes, structural modification (e.g., fluorination of metabolic soft spots) is
required before in vivo testing.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - 1213669-91-0 (C19H19F2N7O) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Technical Guide: Preliminary Biological Activity
Screening of C19H19F2N7O]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14934182/docs#technical-guide-preliminary-
biological-activity-screening-of-c19h19f2n7o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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